molecular formula C13H18O2 B12761255 (S)-2-(3-Isobutylphenyl)propanoic acid CAS No. 342373-94-8

(S)-2-(3-Isobutylphenyl)propanoic acid

Cat. No.: B12761255
CAS No.: 342373-94-8
M. Wt: 206.28 g/mol
InChI Key: SFVKLYXPBKITCE-JTQLQIEISA-N
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Description

(S)-2-(3-Isobutylphenyl)propanoic acid is a chiral nonsteroidal anti-inflammatory drug (NSAID) commonly known for its analgesic and anti-inflammatory properties. It is widely used in the treatment of pain, fever, and inflammation. The compound is a derivative of propanoic acid and features an isobutyl group attached to the phenyl ring, which contributes to its pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Isobutylphenyl)propanoic acid typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-isobutylbenzene.

    Oxidation: The 3-isobutylbenzene is then oxidized using a suitable oxidizing agent like potassium permanganate to form 3-isobutylbenzoic acid.

    Reduction: The carboxylic acid group of 3-isobutylbenzoic acid is reduced to an aldehyde using a reducing agent such as lithium aluminum hydride.

    Grignard Reaction: The aldehyde is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is oxidized to form the ketone, which is then subjected to a stereoselective reduction to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Isobutylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride, palladium on carbon.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(S)-2-(3-Isobutylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in the study of chiral synthesis and stereoselective reactions.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Studied for its analgesic, anti-inflammatory, and antipyretic properties.

    Industry: Used in the formulation of pharmaceutical products and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (S)-2-(3-Isobutylphenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another widely used NSAID with similar analgesic and anti-inflammatory properties.

    Naproxen: An NSAID with a longer duration of action compared to (S)-2-(3-Isobutylphenyl)propanoic acid.

    Ketoprofen: Known for its potent anti-inflammatory effects.

Uniqueness

This compound is unique due to its specific chiral configuration, which contributes to its pharmacological activity. The presence of the isobutyl group on the phenyl ring also differentiates it from other NSAIDs, providing distinct therapeutic benefits and side effect profiles.

Properties

CAS No.

342373-94-8

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(2S)-2-[3-(2-methylpropyl)phenyl]propanoic acid

InChI

InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15)/t10-/m0/s1

InChI Key

SFVKLYXPBKITCE-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=CC(=C1)CC(C)C)C(=O)O

Canonical SMILES

CC(C)CC1=CC(=CC=C1)C(C)C(=O)O

Origin of Product

United States

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